Methyl 4-chloro-3-hydroxybutanoate
Overview
Description
Synthesis Analysis
The biosynthesis of optically pure ethyl (S)-4-chloro-3-hydroxybutanoate, a closely related ester, has been achieved through biocatalysis, demonstrating several advantages including low cost, high yield, and high enantioselectivity. Novel carbonyl reductases have been discovered through genome database mining, showing promising potential for industrial production with over 99% enantiomeric excess (Ye, Ouyang, & Ying, 2011). Upscaling production has been successfully conducted using recombinant Escherichia coli in a fermentor, achieving high yields and enantiomeric excess, paving the way for large-scale production (Liu et al., 2014).
Molecular Structure Analysis
The conformational behavior of related compounds, such as Methyl (3R)-3-{[(3′R)-3′-hydroxybutanoyl]oxy}butanoate, has been studied in solution, revealing insights into the effect of intramolecular hydrogen bonding on their structural stability and reactivity. These studies contribute to understanding the molecular structure and behavior of Methyl 4-chloro-3-hydroxybutanoate in various chemical environments (Li, Uzawa, & Doi, 1997).
Chemical Reactions and Properties
Methyl 4-chloro-3-hydroxybutanoate undergoes various chemical reactions, including asymmetric reduction and enzymatic processes, to produce chiral intermediates for pharmaceutical applications. The enzymatic production of ethyl (R)-4-chloro-3-hydroxybutanoate using E. coli transformant cells expressing yeast aldehyde reductase gene highlights the compound's versatility and potential in asymmetric synthesis (Kataoka et al., 1997).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and boiling point, of Methyl 4-chloro-3-hydroxybutanoate and its derivatives are crucial for their application in chemical synthesis and pharmaceutical formulation. These properties are influenced by the molecular structure and conformational behavior of the compound.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and compatibility with various reagents and solvents, are essential for the practical application of Methyl 4-chloro-3-hydroxybutanoate in organic synthesis and drug manufacturing. Studies focusing on the vibrational spectra, conformational analysis, and reactivity descriptors provide valuable insights into these aspects (Gil, Tuttolomondo, & Ben Altabef, 2015).
Scientific Research Applications
Application 3: Synthesis of Atorvastatin
- Summary of the Application: (S)-methyl 4-chloro-3-hydroxybutanoate and (S)-ethyl 4-chloro-3-hydroxybutanoate were synthesized by bio-reduction to generate the lateral chain of atorvastatin, a blockbuster drug for the treatment of lowering blood cholesterol .
Application 4: Biosynthesis of (S)-4-chloro-3-hydroxybutanoate
- Summary of the Application: (S)-4-chloro-3-hydroxybutanoate ((S)-CHBE) is an important chiral intermediate to synthesize the side chain of cholesterol-lowering drug atorvastatin .
- Methods of Application: A recombinant Escherichia coli harboring the carbonyl reductase and glucose dehydrogenase was successfully constructed for the biosynthesis of (S)-CHBE .
- Results or Outcomes: The biosynthesis resulted in the production of (S)-CHBE, a key intermediate in the synthesis of atorvastatin .
Application 5: Synthesis of Chiral Drug Intermediates
- Summary of the Application: The chiral feature is a critical factor for the efficacy and safety of many therapeutic agents. At present, about 57% of marketed drugs are chiral drugs and about 99% of purified natural products are chiral compounds .
- Methods of Application: The intermediates of many important therapeutic agents such as sitagliptin, pregabalin, ragaglitazar, paclitaxel, epothilone, abacavir, atorvastatin, rosuvastatin, and omapatrilat have been successfully synthesized via biocatalysis .
- Results or Outcomes: The synthesis resulted in the production of chiral drug intermediates, which are subsequently used to produce food additives or enantiopure drugs .
Application 6: Upscale Production of Ethyl (S)-4-chloro-3-hydroxybutanoate
- Summary of the Application: (S)-4-chloro-3-hydroxybutanoate ((S)-CHBE) is an important chiral intermediate to synthesize the side chain of cholesterol-lowering drug atorvastatin .
- Methods of Application: A recombinant Escherichia coli harboring the carbonyl reductase and glucose dehydrogenase was successfully constructed for the biosynthesis of (S)-CHBE .
- Results or Outcomes: The biosynthesis resulted in the production of (S)-CHBE, a key intermediate in the synthesis of atorvastatin .
Safety And Hazards
“Methyl 4-chloro-3-hydroxybutanoate” is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety measures include wearing protective gloves/clothing/eye protection/face protection, ensuring adequate ventilation, and avoiding dust formation .
Future Directions
“Methyl 4-chloro-3-hydroxybutanoate” is a precursor of enantiopure intermediates used for the production of chiral drugs, including the cholesterol-lowering 3-hydroxy-3-methyl-glutaryl CoA reductase inhibitors (statins) . The biocatalytic synthesis of enantiomerically pure compounds for pharmaceutical intermediates is gaining momentum . This is the result of advances in genomics, screening, and evolution technologies leading to the increased availability of new and robust biocatalysts suited for industrial-scale application .
properties
IUPAC Name |
methyl 4-chloro-3-hydroxybutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO3/c1-9-5(8)2-4(7)3-6/h4,7H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMRINGSAVOPXTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(CCl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30394469 | |
Record name | methyl 4-chloro-3-hydroxybutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30394469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-chloro-3-hydroxybutanoate | |
CAS RN |
10488-68-3 | |
Record name | methyl 4-chloro-3-hydroxybutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30394469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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